molecular formula C14H17BrFNO2 B2867771 Tert-butyl 5-bromo-7-fluoro-3,4-dihydro-1H-isoquinoline-2-carboxylate CAS No. 2361643-95-8

Tert-butyl 5-bromo-7-fluoro-3,4-dihydro-1H-isoquinoline-2-carboxylate

Cat. No.: B2867771
CAS No.: 2361643-95-8
M. Wt: 330.197
InChI Key: SOYJDCSJRAJNIQ-UHFFFAOYSA-N
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Description

Tert-butyl 5-bromo-7-fluoro-3,4-dihydro-1H-isoquinoline-2-carboxylate is a chemical compound. It is similar to Tert-butyl 7-bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate . It has been suggested that compounds of this nature may have potential applications in the inhibition of intestinal drug efflux transporter P-glycoprotein (P-gp) and drug metabolizing enzyme cytochrome P450 3A4 (CYP3A4).

Scientific Research Applications

Modular Synthesis

Tert-butyl 5-bromo-7-fluoro-3,4-dihydro-1H-isoquinoline-2-carboxylate is involved in the modular synthesis of isoquinolines, demonstrating its application in synthesizing substituted isoquinolines through a one-pot coupling procedure. This synthesis process employs palladium-catalyzed α-arylation of an enolate, followed by in situ trapping with an electrophile and aromatization, yielding isoquinolines with high efficiency and versatility (Pilgrim et al., 2013).

Amidomercuration-Cyclization

The compound plays a critical role in the amidomercuration-cyclization of N-tert-butoxycarbonyl-2-allylaniline derivatives, facilitating the synthesis of various tetrahydroquinoline derivatives. This process involves dilithation followed by the addition of bromoalkenes and mercuric ion-initiated cyclization, highlighting its utility in constructing complex heterocyclic frameworks (Berger & Kerly, 1993).

Tert-butoxycarbonylation

The tert-butoxycarbonylation reactions of acidic substrates, including phenols, amine hydrochlorides, and carboxylic acids, without the use of bases, demonstrate the compound's role in chemoselective transformations under mild conditions. This application is crucial for the functionalization and protection of sensitive molecules in synthetic chemistry (Saito et al., 2006).

Synthesis of Nitroxide Radicals

The compound contributes to the synthesis of new nitroxide radicals, essential in electron spin resonance (ESR) spectroscopy for studying various chemical and biological processes. The ability to generate stable nitroxide radicals from tert-butyl isoquinoline derivatives underscores its significance in advanced materials science and biochemistry research (Ivanov et al., 1976).

Properties

IUPAC Name

tert-butyl 5-bromo-7-fluoro-3,4-dihydro-1H-isoquinoline-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17BrFNO2/c1-14(2,3)19-13(18)17-5-4-11-9(8-17)6-10(16)7-12(11)15/h6-7H,4-5,8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOYJDCSJRAJNIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2=C(C1)C=C(C=C2Br)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17BrFNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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